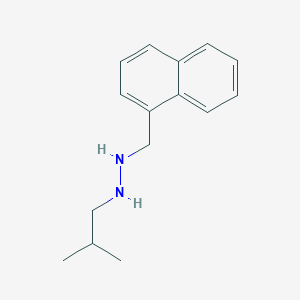

![molecular formula C27H23ClN2O5 B2752862 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 866342-81-6](/img/structure/B2752862.png)

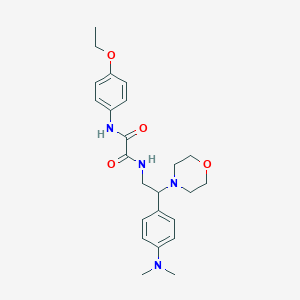

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide, also known as CEMOXA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CEMOXA belongs to the class of quinoline-based compounds and is known for its anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Research in medicinal chemistry has explored compounds with structural similarities for their potential therapeutic applications. For instance, quinoline and acetamide derivatives have been investigated for their analgesic, anti-inflammatory, and antimalarial activities. These studies highlight the potential of such compounds in drug development for various diseases, suggesting that 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide may also hold promise for similar therapeutic applications (Alagarsamy et al., 2015).

Environmental Science and Biodegradation

In environmental science, studies have focused on the biodegradation pathways of chloroacetamide herbicides, which share functional groups with the compound . These investigations provide insights into how such compounds may degrade in natural settings, aiding in the assessment of their environmental impact and persistence. Understanding the metabolic pathways of similar compounds can inform environmental risk assessments and the development of strategies for mitigating potential pollution (Lee & Kim, 2022).

Pharmacology and Biological Activity

Pharmacological studies have evaluated the biological activities of related quinoline and acetamide compounds, assessing their antifungal, antibacterial, and cytotoxic properties. These investigations reveal the broad spectrum of biological activities exhibited by compounds within this chemical class, suggesting potential applications in developing new antimicrobial and anticancer agents. The synthesis and characterization of new derivatives, including their antimicrobial activities, underscore the relevance of such compounds in pharmaceutical research and development (Desai et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been found to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its target enzyme to modulate its activity . The specific interactions and resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

The compound likely affects the biochemical pathways related to the production of prostaglandins, given its potential target . Prostaglandins are involved in a variety of physiological processes, including inflammation, pain sensation, and the regulation of blood flow. By modulating the activity of Prostaglandin G/H synthase 1, the compound could potentially influence these processes.

Result of Action

If the compound does indeed target prostaglandin g/h synthase 1 and modulate its activity, it could potentially affect the production of prostaglandins and thereby influence related physiological processes such as inflammation and pain sensation .

properties

IUPAC Name |

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN2O5/c1-3-35-20-10-8-19(9-11-20)29-25(31)16-30-15-23(26(32)17-4-6-18(28)7-5-17)27(33)22-14-21(34-2)12-13-24(22)30/h4-15H,3,16H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVAFFZAJGTFGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2752780.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate](/img/structure/B2752792.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/no-structure.png)

![1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2752797.png)

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2752798.png)

![1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2752799.png)